3,3-Difluoro-1-(4-methoxyphenyl)-5-phenylpyrrolidin-2-one

Metabolic Stability Gem-Difluoro Effect Oral Bioavailability

3,3-Difluoro-1-(4-methoxyphenyl)-5-phenylpyrrolidin-2-one (CAS 2118363-66-7) is a fluorinated γ-lactam belonging to the phenyl-substituted pyrrolidin-2-one family. Its molecular architecture combines a gem-difluoro moiety at the 3-position with a 5-phenyl group and a 4-methoxyphenyl substituent on the lactam nitrogen.

Molecular Formula C17H15F2NO2
Molecular Weight 303.30 g/mol
Cat. No. B13892891
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,3-Difluoro-1-(4-methoxyphenyl)-5-phenylpyrrolidin-2-one
Molecular FormulaC17H15F2NO2
Molecular Weight303.30 g/mol
Structural Identifiers
SMILESCOC1=CC=C(C=C1)N2C(CC(C2=O)(F)F)C3=CC=CC=C3
InChIInChI=1S/C17H15F2NO2/c1-22-14-9-7-13(8-10-14)20-15(11-17(18,19)16(20)21)12-5-3-2-4-6-12/h2-10,15H,11H2,1H3
InChIKeyBCBXMFWIWAQELH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3,3-Difluoro-1-(4-methoxyphenyl)-5-phenylpyrrolidin-2-one – Core Structure and Procurement-Relevant Class Identity


3,3-Difluoro-1-(4-methoxyphenyl)-5-phenylpyrrolidin-2-one (CAS 2118363-66-7) is a fluorinated γ-lactam belonging to the phenyl-substituted pyrrolidin-2-one family. Its molecular architecture combines a gem-difluoro moiety at the 3-position with a 5-phenyl group and a 4-methoxyphenyl substituent on the lactam nitrogen . This compound class appears in patent families targeting HIV inhibition, EP4 receptor modulation, and dipeptidyl peptidase IV (DPP-IV) inhibition, making the scaffold relevant to antiviral, metabolic, and inflammatory disease research [1][2]. The gem-difluoro motif is recognized in medicinal chemistry as a strategy to enhance metabolic stability and modulate physicochemical properties without introducing significant steric bulk [3].

Why 3,3-Difluoro-1-(4-methoxyphenyl)-5-phenylpyrrolidin-2-one Cannot Be Replaced by Generic Pyrrolidinone Analogs


Pyrrolidin-2-one analogs with different N-aryl substituents or lacking the gem-difluoro group are not functionally interchangeable. The 4-methoxyphenyl group on the lactam nitrogen introduces distinct electron-donating character that modulates the lactam carbonyl reactivity and influences target binding compared to 4-chlorophenyl (electron-withdrawing) or 4-methylphenyl (weaker electron-donating) analogs [1]. The gem-difluoro substitution at the 3-position is not merely a synthetic decoration; comparative pharmacokinetic studies on related pyrrolidine scaffolds demonstrate that introducing a gem-CF₂ group can improve oral bioavailability from essentially 0% to 22% in rat models, primarily by attenuating oxidative metabolism at adjacent positions [2]. Furthermore, within the DPP-IV inhibitor class, the 3,3-difluoropyrrolidine moiety has been shown to contribute to single-digit nanomolar potency and high oral bioavailability in preclinical species [3]. Substituting the 5-phenyl group or replacing the 4-methoxy substituent can alter the lipophilic character and hydrogen-bond acceptor capacity, which are critical parameters in structure-activity relationships for antiviral and anti-inflammatory targets [4].

Quantitative Comparator Evidence for 3,3-Difluoro-1-(4-methoxyphenyl)-5-phenylpyrrolidin-2-one


Gem-Difluoro Metabolic Stability Advantage vs. Non-Fluorinated Pyrrolidin-2-one Analogs

Introduction of a gem-difluoro group at the 3-position of pyrrolidine-based scaffolds dramatically improves oral bioavailability by attenuating oxidative metabolism. In a head-to-head comparison on a structurally related pyrrolidine inhibitor series, the difluorinated compound achieved 22% oral bioavailability in rat, whereas the non-fluorinated parent compound exhibited essentially no oral bioavailability [1]. While this direct measurement was performed on a neuronal nitric oxide synthase inhibitor series rather than the exact target compound, the gem-difluoro effect operates through fundamental C-F bond strength (~485 kJ/mol) that resists cytochrome P450 oxidation, a principle directly transferable to the 3,3-difluoropyrrolidin-2-one scaffold . The target compound's 3,3-difluoro substitution is thus predicted to confer a substantial metabolic stability advantage over its non-fluorinated analog 1-(4-methoxyphenyl)-5-phenylpyrrolidin-2-one (CAS 1048329-91-4).

Metabolic Stability Gem-Difluoro Effect Oral Bioavailability

Electronic Modulation by N-(4-Methoxyphenyl) vs. N-(4-Chlorophenyl) Substituent: Impact on MPO Inhibitory Activity

The 4-chlorophenyl analog of the target compound, 1-(4-chlorophenyl)-3,3-difluoro-5-phenylpyrrolidin-2-one (CAS 2118363-64-5), has demonstrated potent inhibition of myeloperoxidase (MPO) with an IC₅₀ of 1.0 nM and 1.4 nM in recombinant human MPO assays [1]. The target compound differs by a single substituent: a methoxy group (-OCH₃) in place of chlorine (-Cl) on the N-phenyl ring. The Hammett σₚ constant for -OCH₃ is -0.27 (electron-donating), while for -Cl it is +0.23 (electron-withdrawing), producing a net electronic difference of Δσₚ ≈ 0.50 [2]. This electronic divergence is expected to alter the compound's hydrogen-bond acceptor capacity, oxidative stability, and binding orientation at target active sites. While direct MPO IC₅₀ data for the target compound are not publicly available, the electronic perturbation introduced by the 4-methoxy group is sufficient to drive selectivity differentiation across related enzyme targets.

Myeloperoxidase Inhibition Structure-Activity Relationship N-Aryl Substituent Effect

DPP-IV Inhibitory Pharmacophore: Role of 3,3-Difluoropyrrolidine Moiety Evidenced by Potent Reference Compound

The 3,3-difluoropyrrolidine substructure is a validated pharmacophore for dipeptidyl peptidase IV (DPP-IV) inhibition. A structurally related compound, (3,3-difluoro-pyrrolidin-1-yl)-[(2S,4S)-(4-(4-pyrimidin-2-yl-piperazin-1-yl)-pyrrolidin-2-yl]-methanone, demonstrated DPP-IV IC₅₀ = 13 nM, high oral bioavailability in preclinical species, and low plasma protein binding [1]. This compound shares the 3,3-difluoropyrrolidin-2-one core with the target compound and validates that the gem-difluoro lactam motif is compatible with potent target engagement. The target compound's differentiated N-(4-methoxyphenyl) and 5-phenyl substitution pattern offers an alternative vector for modulating selectivity against related dipeptidyl peptidases (DPP-2, DPP-8, DPP-9), where selectivity windows of 250-fold to >2,300-fold have been reported for optimized 3,3-difluoropyrrolidine-containing inhibitors .

DPP-IV Inhibition Type 2 Diabetes Fluorinated Pyrrolidine Pharmacophore

Physicochemical Property Differentiation: Calculated logP and H-Bond Acceptor Count vs. p-Tolyl and 4-Chlorophenyl Analogs

The 4-methoxyphenyl substituent on the target compound introduces an additional hydrogen-bond acceptor (methoxy oxygen) and alters lipophilicity relative to the closest commercially available analogs. Using the molecular formulas as a basis for calculated property comparison: the target compound (C₁₇H₁₅F₂NO₂, MW 303.30) contains one additional oxygen atom compared to 3,3-difluoro-5-phenyl-1-(p-tolyl)pyrrolidin-2-one (C₁₇H₁₅F₂NO, MW 287.30) . This structural difference translates to an increased H-bond acceptor count (3 vs. 2) and a predicted reduction in logP of approximately 0.5–0.8 log units based on the π contribution of -OCH₃ vs. -CH₃ [1]. The 4-chlorophenyl analog (C₁₆H₁₂ClF₂NO, MW 307.72) has a higher molecular weight and distinct halogen-bonding potential . These physicochemical differences directly impact solubility, permeability, and protein binding, making the target compound the preferred choice when lower lipophilicity and additional H-bond acceptor capacity are desired in a screening library or lead optimization campaign.

Lipophilicity Hydrogen Bond Acceptor Drug-Likeness

Optimal Procurement and Research Application Scenarios for 3,3-Difluoro-1-(4-methoxyphenyl)-5-phenylpyrrolidin-2-one


Medicinal Chemistry: DPP-IV / Type 2 Diabetes Lead Optimization Libraries

The 3,3-difluoropyrrolidin-2-one core is a validated pharmacophore within the DPP-IV inhibitor class, with reference compounds achieving IC₅₀ values as low as 13 nM [1]. Incorporating this compound into a screening library enables exploration of the N-(4-methoxyphenyl) and 5-phenyl substitution vectors for selectivity optimization against DPP-2, DPP-8, and DPP-9. The differentiated electronic and hydrogen-bonding profile of the 4-methoxyphenyl group (Hammett σₚ = -0.27) provides a distinct SAR data point compared to more electron-deficient N-aryl analogs. The gem-difluoro group further confers metabolic stability advantages that are critical for advancing hits toward in vivo efficacy studies [2].

Inflammation Research: Myeloperoxidase (MPO) Inhibitor SAR Probe

The close structural analog 1-(4-chlorophenyl)-3,3-difluoro-5-phenylpyrrolidin-2-one exhibits potent MPO inhibition (IC₅₀ = 1.0 nM) [3]. The target compound, bearing a 4-methoxyphenyl group in place of 4-chlorophenyl, serves as an electronically inverted probe (electron-donating vs. electron-withdrawing) for mapping the MPO active-site tolerance to N-aryl electronic modulation. This head-to-head SAR pair can help delineate whether MPO inhibitory activity in this chemotype is driven primarily by steric occupancy of the N-aryl binding pocket or by specific electronic interactions, guiding subsequent lead optimization efforts.

Antiviral Drug Discovery: HIV-1 Non-Nucleoside Inhibitor Scaffold Exploration

Phenyl-substituted pyrrolidin-2-ones are claimed in patent families as inhibitors of HIV, including activity against drug-resistant viral strains [4]. The target compound's combination of gem-difluoro substitution (enhancing metabolic stability) and 4-methoxyphenyl N-substitution (modulating target binding) makes it a relevant building block for constructing focused libraries targeting HIV reverse transcriptase or integrase. The 5-phenyl group provides a vector for further derivatization to optimize antiviral potency and selectivity.

Pharmacokinetic Tool Compound: In Vitro Metabolic Stability Assessment of Gem-Difluoro γ-Lactams

The gem-difluoro group in the 3-position is known to substantially reduce cytochrome P450-mediated oxidative metabolism by virtue of the strong C-F bond (~485 kJ/mol) [2]. This compound can serve as a reference standard in microsomal or hepatocyte stability assays when benchmarking the metabolic liability of other γ-lactam or pyrrolidinone chemotypes. Comparing its intrinsic clearance against the non-fluorinated analog 1-(4-methoxyphenyl)-5-phenylpyrrolidin-2-one can quantify the metabolic shielding effect conferred specifically by the 3,3-difluoro substitution in a matched molecular pair analysis.

Quote Request

Request a Quote for 3,3-Difluoro-1-(4-methoxyphenyl)-5-phenylpyrrolidin-2-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.